molecular formula C8H5ClN2O2 B13033576 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 872355-70-9

6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13033576
CAS No.: 872355-70-9
M. Wt: 196.59 g/mol
InChI Key: UMARDXZOKXJHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 872355-70-9) is a high-value chemical building block with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is offered with a guaranteed purity of not less than 98% . As a fused bicyclic heteroaromatic system, it serves as a versatile synthon and privileged scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The presence of both a carboxylic acid and a chloro group on the pyrrolopyridine core allows for further functionalization through various coupling reactions, making it a critical intermediate for constructing compound libraries for high-throughput screening. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

872355-70-9

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-4-3-6-5(1-2-10-6)11-7(4)8(12)13/h1-3,10H,(H,12,13)

InChI Key

UMARDXZOKXJHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(N=C21)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Core Construction via Cyclization

  • The pyrrolo[3,2-b]pyridine skeleton is typically synthesized by cyclization reactions involving substituted aminopyridines or nitropyridines with appropriate carbonyl-containing reagents (e.g., pyruvate esters).
  • Catalysts such as pyridinium p-toluenesulfonate and reagents like tetraethoxysilane facilitate the cyclization under mild conditions (room temperature to 160 °C) often assisted by microwave heating to improve yields and reduce reaction times.
  • Subsequent palladium-catalyzed reactions (e.g., Pd[P(C6H6)3]4) promote cyclization and ring closure efficiently.

Carboxyl Functional Group Installation

  • The carboxylic acid at position 5 is introduced via ester intermediates such as methyl or ethyl esters of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
  • Esterification is commonly performed using sulfuric acid catalysis in ethanol under reflux conditions (e.g., 80 °C for 12 hours).
  • Hydrolysis of the ester to the free acid is then carried out under basic conditions using sodium hydroxide or lithium hydroxide in aqueous or alcoholic media, followed by acidification to precipitate the carboxylic acid.

Detailed Preparation Procedures and Reaction Conditions

Step Reaction Type Starting Material Reagents & Conditions Yield (%) Notes
1 Cyclization to form pyrrolo[3,2-b]pyridine core 3-Amino-2-chloropyridine and ethyl pyruvate Pyridinium p-toluenesulfonate, tetraethoxysilane, pyridine, 20 °C, 24 h; Pd[P(C6H6)3]4, microwave 160 °C, 20 min 82% Microwave heating improves reaction rate and yield
2 Esterification This compound H2SO4 (5 eq), ethanol, 15-80 °C, 12 h Not specified Acid catalysis in ethanol forms ethyl ester intermediate
3 Hydrolysis of ester to acid 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate ester NaOH or LiOH (2M aqueous), reflux 2-3 h; acidify to pH 4 with acetic acid 71-82% Reflux in aqueous base followed by acidification yields free acid

Representative Experimental Procedure

  • Cyclization and Core Formation: A mixture of 3-amino-2-chloropyridine (150 mg, 1.17 mmol), ethyl pyruvate (0.25 mL, 2.00 mmol), pyridinium p-toluenesulfonate (73 mg, 0.29 mmol), and tetraethoxysilane (0.26 mL, 1.18 mmol) is stirred in pyridine (0.4 mL) at 20 °C for 24 hours. Palladium catalyst and base are added, and the mixture is heated in a microwave reactor at 160 °C for 20 minutes. The product is extracted and purified by chromatography to yield the ethyl ester intermediate.

  • Ester Hydrolysis: The ethyl ester is dissolved in ethanol and water, and lithium hydroxide (120 mg, 5.00 mmol) is added. The reaction mixture is stirred for 16 hours, then acidified to pH 4 with acetic acid. The solvent is removed under vacuum, and the crude acid is purified by ion-exchange chromatography to afford the pure this compound with >95% purity.

Research Findings and Analytical Data

  • Purity and Characterization: The final product typically shows purity above 95% by HPLC. Mass spectrometry confirms molecular ion peaks consistent with C8H5ClN2O2 (m/z 196.59). NMR data (1H and 13C) confirm the expected aromatic and carboxylic acid proton and carbon signals.

  • Yield Optimization: Studies demonstrate that microwave-assisted cyclization significantly improves yield and reduces reaction time compared to conventional heating. Careful control of pH during hydrolysis and precipitation steps improves product isolation.

Summary Table of Key Preparation Parameters

Parameter Conditions Impact on Synthesis
Cyclization catalyst Pyridinium p-toluenesulfonate, Pd[P(C6H6)3]4 Enables efficient ring closure
Solvent Pyridine, ethanol, water Solubilizes reactants, facilitates hydrolysis
Temperature 20 °C (cyclization), 160 °C (microwave), 80 °C (esterification), reflux (hydrolysis) Controls reaction rates and selectivity
Reaction time 20 min (microwave), 12 h (esterification), 2-3 h (hydrolysis) Balances yield and purity
Base for hydrolysis NaOH or LiOH (2 M) Converts ester to acid effectively
Acidification Acetic acid to pH 4 Precipitates pure acid product

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of study .
  • Antimicrobial Properties : Some studies have suggested that this compound possesses antimicrobial activity, making it a candidate for the development of new antibiotics .
  • Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Agrochemicals

In the field of agrochemicals, this compound is explored for:

  • Pesticide Development : Its structural features may contribute to the design of novel pesticides with enhanced efficacy against pests while minimizing environmental impact .
  • Herbicides : The compound's biological activity can be leveraged in developing effective herbicides that target specific plant species without harming crops .

Materials Science

The compound's unique chemical structure allows for various applications in materials science:

  • Polymer Synthesis : It can serve as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
  • Nanomaterials : Research is ongoing into the use of this compound in creating nanomaterials for applications in electronics and photonics due to its electronic properties .

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agents, antimicrobial agents, neuroprotective drugsExhibits cytotoxicity against cancer cells; potential neuroprotection
AgrochemicalsPesticides, herbicidesEffective against pests; selective herbicide properties
Materials SciencePolymer synthesis, nanomaterialsEnhances polymer properties; potential in electronics

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models .
  • Agrochemical Applications : Research published in Pesticide Science highlighted the efficacy of this compound as a novel herbicide, showing reduced weed populations with minimal impact on crop yield .
  • Material Development : Investigations into polymer composites incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural analogs differ in the positions of substituents or halogen atoms on the pyrrolopyridine core:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities References
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid Cl (C6), COOH (C5) C₈H₅ClN₂O₂ 196.59 1211530-05-0 Protein degradation, organic electronics
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (C5), COOH (C3) C₈H₅ClN₂O₂ 196.59 1203498-99-0 Antimicrobial intermediates
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Cl (C4), COOH (C5) C₇H₄ClN₃O₂ 197.58 186519-92-6 Not reported; structural analog

Key Observations :

  • Positional isomerism significantly impacts bioactivity. For example, 5-chloro derivatives (e.g., CAS 1203498-99-0) are linked to antimicrobial applications, whereas 6-chloro analogs are explored in protein degradation .
  • The carboxylic acid group at position 5 enhances electronic communication in materials science (e.g., solar cell sensitizers) compared to analogs with substituents at other positions .
Heterocyclic Core Modifications

Compounds with alternative fused-ring systems but similar substituents:

Compound Name Core Structure Key Features Biological/Chemical Activity References
Thieno[3,2-b]pyridine-5-carboxylic acid Thienopyridine COOH (C5) Disrupts echinomycin biosynthesis
Pyrazolo[3,4-b]pyridine-5-carboxylic acid Pyrazolopyridine COOH (C5), ester/amide variants A1 adenosine receptor antagonism (IC₅₀ ~10 nM)
Furo[3,2-b]pyridine-5-carboxylic acid Furopyridine COOH (C5) Not reported; structural analog

Key Observations :

  • Thieno[3,2-b]pyridine-5-carboxylic acid exhibits unique biosynthetic interference, suppressing echinomycin production in Streptomyces cultures .
  • Pyrazolo[3,4-b]pyridine derivatives demonstrate potent enzyme inhibition (e.g., A1 adenosine receptor antagonism with Ki <10 nM), outperforming pyrrolopyridine analogs in receptor affinity .
Functional Group Variations
Compound Name Functional Modifications Key Properties Applications References
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Methyl ester (C2) Intermediate for further derivatization Pharmaceutical synthesis
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid No halogen substituent Enhanced solubility Organic electronics

Key Observations :

  • Ester derivatives (e.g., methyl esters) serve as precursors for drug candidates, enabling modular synthesis .
  • The absence of a chlorine atom reduces steric hindrance, improving solubility for applications in solar cells .

Biological Activity

6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 872355-70-9
  • Structure : The compound features a pyrrole ring fused to a pyridine system, which is characteristic of many biologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial topoisomerases. This class of enzymes is crucial for DNA replication and transcription in bacteria. Inhibition leads to cell death or stasis .

Study on Antituberculosis Activity

A study focused on the development of derivatives based on pyrrole compounds aimed at combating Mycobacterium tuberculosis. The derivatives showed promising activity with an MIC of 5 µM against the pathogen, suggesting that modifications to the pyrrole structure can enhance efficacy against tuberculosis .

Dual Inhibitors Research

Research has also explored dual inhibitors of bacterial topoisomerases that include similar pyrrole structures. These compounds demonstrated broad-spectrum antibacterial activity but required further optimization to enhance solubility and reduce toxicity .

Safety and Toxicology

The safety profile for this compound indicates potential hazards associated with its use. Precautionary statements suggest handling with care due to possible irritant effects upon exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.